molecular formula C18H26N6O2 B7157181 N-[1-(cyclopropylmethyl)pyrazol-4-yl]-4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazine-1-carboxamide

N-[1-(cyclopropylmethyl)pyrazol-4-yl]-4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazine-1-carboxamide

Cat. No.: B7157181
M. Wt: 358.4 g/mol
InChI Key: DZSVGMKUGQNVHJ-UHFFFAOYSA-N
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Description

N-[1-(cyclopropylmethyl)pyrazol-4-yl]-4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring, an oxazole ring, and a piperazine ring, making it an interesting subject for chemical research and potential pharmaceutical applications.

Properties

IUPAC Name

N-[1-(cyclopropylmethyl)pyrazol-4-yl]-4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2/c1-13-14(2)26-17(20-13)12-22-5-7-23(8-6-22)18(25)21-16-9-19-24(11-16)10-15-3-4-15/h9,11,15H,3-8,10,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSVGMKUGQNVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CN2CCN(CC2)C(=O)NC3=CN(N=C3)CC4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclopropylmethyl)pyrazol-4-yl]-4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazine-1-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and oxazole intermediates, followed by their coupling with a piperazine derivative. Key steps include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Synthesis of the oxazole ring: This involves the cyclization of α-hydroxy ketones with amides or nitriles in the presence of dehydrating agents.

    Coupling reactions: The pyrazole and oxazole intermediates are then coupled with a piperazine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclopropylmethyl)pyrazol-4-yl]-4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with hydrogenated rings.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and possible biological activity.

Mechanism of Action

The mechanism of action of N-[1-(cyclopropylmethyl)pyrazol-4-yl]-4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(cyclopropylmethyl)pyrazol-4-yl]-4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazine-1-carboxamide: Unique due to its combination of pyrazole, oxazole, and piperazine rings.

    Other pyrazole derivatives: Often used in pharmaceuticals for their anti-inflammatory and analgesic properties.

    Other oxazole derivatives: Known for their antimicrobial and anticancer activities.

    Other piperazine derivatives: Commonly used in antipsychotic and antihistamine medications.

Uniqueness

The uniqueness of this compound lies in its multi-ring structure, which may confer distinct biological activities and chemical reactivity compared to other compounds with similar individual rings.

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